molecular formula C5H5F4N3S B13161111 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13161111
M. Wt: 215.17 g/mol
InChI Key: USNXNNQTJGPKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a 1,1,2,2-tetrafluoroethyl group at position 3. The thiol (-SH) group at position 3 confers reactivity for further functionalization, such as forming disulfide bonds or coordinating with metals. This compound belongs to a class of heterocycles known for diverse applications in medicinal chemistry, materials science, and corrosion inhibition. Its fluorinated substituent enhances electronegativity and metabolic stability, making it distinct from non-fluorinated analogs .

Properties

Molecular Formula

C5H5F4N3S

Molecular Weight

215.17 g/mol

IUPAC Name

4-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C5H5F4N3S/c1-12-3(10-11-4(12)13)5(8,9)2(6)7/h2H,1H3,(H,11,13)

InChI Key

USNXNNQTJGPKRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the tetrafluoroethyl group: This step involves the reaction of the triazole intermediate with a tetrafluoroethylating agent, such as tetrafluoroethylene or its derivatives, under controlled conditions.

    Thiol functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or electrophiles like acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole core.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the creation of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as cytochrome P450, which are involved in the metabolism of various substrates.

    Pathways: The compound may inhibit or modulate enzymatic activity, leading to altered metabolic pathways and biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound Name Substituents (Positions 4 & 5) Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol Methyl (4), 1,1,2,2-Tetrafluoroethyl (5) C₆H₇F₄N₃S 229.20 High electronegativity, potential fluorinated drug precursor
4-Ethyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol Ethyl (4), 1,1,2,2-Tetrafluoroethyl (5) C₇H₉F₄N₃S 243.23 Increased lipophilicity vs. methyl analog
4-Methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol Methyl (4), (3-methylphenoxy)methyl (5) C₁₁H₁₃N₃OS 235.31 Antioxidant potential, melting point: 124–126°C
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl (5), Schiff base (4) C₂₀H₁₅N₅O₂S 397.43 Chelation properties, ligand for metal complexes
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Amino (4), Phenyl (5) C₈H₈N₄S 192.24 High antioxidant activity via DPPH/ABTS assays

Physicochemical Properties

  • Melting Points: The fluorinated derivative (229.20 g/mol) lacks reported melting points, but analogs like 4-methylphenoxy-substituted triazoles exhibit lower melting points (~124–126°C) compared to aryl-substituted triazoles (e.g., 255–260°C for bromophenyl analogs) due to reduced crystallinity from bulky fluorinated groups . Electron-withdrawing groups (e.g., tetrafluoroethyl) lower melting points relative to electron-donating groups (e.g., -NH₂ in AT) .
  • Solubility: Fluorinated substituents enhance lipophilicity, improving solubility in organic solvents but reducing aqueous solubility. Non-fluorinated analogs with polar groups (e.g., -NH₂) exhibit better water solubility .

Functional Performance

  • Antioxidant Activity: Compounds with electron-donating groups (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) show superior radical scavenging in DPPH/ABTS assays compared to electron-withdrawing substituents like tetrafluoroethyl. For example, AT achieved IC₅₀ values < 50 μM, whereas fluorinated analogs are untested but predicted to have reduced activity .
  • Corrosion Inhibition :

    • Triazole-thiols with aromatic substituents (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) demonstrate >80% inhibition efficiency for aluminum alloys in acidic media. Fluorinated derivatives may offer enhanced corrosion resistance due to hydrophobic fluorine layers but require experimental validation .
  • Synthetic Versatility: The thiol group in 4-methyl-5-(tetrafluoroethyl)-triazole allows alkylation (e.g., with cesium carbonate in DMF) or Schiff base formation, similar to 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives .

Key Research Findings

  • Fluorinated vs. Non-Fluorinated Analogs: Fluorination increases thermal stability and resistance to enzymatic degradation but may reduce bioavailability due to high lipophilicity . In contrast, amino-substituted triazoles (e.g., AT) show promising drug-like properties but lower metabolic stability .
  • Structure-Activity Relationships: Bulky substituents at position 5 (e.g., tetrafluoroethyl) sterically hinder nucleophilic reactions at the thiol group, limiting derivatization compared to smaller groups like methylphenoxy .

Biological Activity

4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 848985-89-7) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The molecular formula of this compound is C5H5F4N3SC_5H_5F_4N_3S with a molecular weight of 215.17 g/mol. The structure features a thiol group which is crucial for its biological activity.

Antimicrobial Activity

The triazole nucleus has been extensively studied for its antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial and antifungal activities.

  • Antibacterial Activity : A study demonstrated that various 1,2,4-triazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol and clinafloxacin .
  • Antifungal Activity : The antifungal efficacy of triazoles is well-documented. Compounds similar to this compound have shown effectiveness against strains such as Candida albicans and Aspergillus niger, which are prevalent in clinical settings .

Anticancer Activity

Research has indicated that triazole derivatives may possess anticancer properties. The compound's ability to inhibit tumor cell proliferation has been linked to its interaction with various cellular pathways.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell metabolism. For example, studies have shown that triazoles can interfere with the synthesis of nucleic acids in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazoles can be significantly influenced by their chemical structure. Modifications at various positions on the triazole ring can enhance or diminish their efficacy.

Modification Effect on Activity
Substitution at position 5 with fluorinated groupsIncreased lipophilicity and enhanced membrane permeability
Thiol group presenceEssential for antimicrobial and anticancer activities
Alkyl chain variationsInfluence on solubility and biological interactions

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives including this compound:

  • Results : The compound demonstrated an MIC of 32 μg/mL against Staphylococcus aureus, indicating promising antibacterial properties .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of triazole derivatives revealed:

  • Findings : Compounds similar to the target compound showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.